2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Description

Systematic Nomenclature and Structural Identification

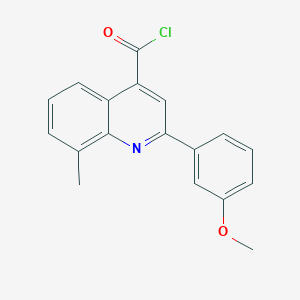

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex multi-substituted quinoline structure. The compound bears the Chemical Abstracts Service registry number 1160254-41-0 and possesses the molecular formula C18H14ClNO2 with a molecular weight of 311.76 grams per mole. The systematic name accurately describes the spatial arrangement of functional groups: the 3-methoxyphenyl substituent attached to carbon-2 of the quinoline ring, the methyl group positioned at carbon-8, and the carbonyl chloride group located at carbon-4.

Structural identification reveals a quinoline core framework consisting of fused benzene and pyridine rings, with the pyridine nitrogen atom serving as a coordination site for various chemical interactions. The 3-methoxyphenyl group introduces an electron-donating methoxy substituent in the meta position relative to the quinoline attachment point, significantly influencing the electronic properties of the overall molecule. The methyl group at position 8 provides steric bulk and electron-donating character, while the carbonyl chloride functionality at position 4 serves as a highly electrophilic center capable of undergoing rapid nucleophilic substitution reactions.

The compound's structural features can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as O=C(Cl)C1=CC(C2=CC=CC(OC)=C2)=NC3=C(C)C=CC=C13, providing a linear description of the molecular connectivity. This notation system facilitates computational analysis and database searching for related quinoline derivatives with similar structural motifs.

Table 1: Fundamental Chemical Properties of this compound

Historical Development in Quinoline Derivative Chemistry

The historical development of quinoline derivative chemistry traces its origins to the nineteenth century when quinoline was first discovered and isolated from coal tar in 1834 by Friedlieb Ferdinard Runge. This initial discovery marked the beginning of extensive research into quinoline-based compounds that would eventually lead to the development of numerous pharmaceutical agents and synthetic intermediates. Quinoline belongs to the alkaloid family and represents a secondary metabolite classified under nitrogen-containing natural products, establishing its significance in both natural product chemistry and synthetic organic chemistry.

The evolution of quinoline chemistry accelerated significantly with the development of synthetic methodologies for constructing quinoline ring systems. The Skraup synthesis, developed in the late nineteenth century, provided the first reliable method for laboratory-scale preparation of quinoline derivatives through thermal cyclization of aniline derivatives with acrolein in the presence of concentrated sulfuric acid. This breakthrough enabled researchers to explore systematic modifications of the quinoline scaffold, leading to the discovery of numerous biologically active derivatives.

Subsequent methodological advances, particularly the Friedlander synthetic approach described in 1882, revolutionized quinoline chemistry by providing more versatile routes to substituted quinoline derivatives. The Friedlander method involves condensation of 2-aminobenzaldehydes with ketones to form quinoline scaffolds, with catalysis by various agents including trifluoroacetic acid, Lewis acids, iodine, and p-toluenesulfonic acid. This methodology proved particularly valuable for preparing quinoline derivatives with specific substitution patterns, including compounds bearing methoxyphenyl groups and carbonyl functionalities similar to this compound.

The pharmaceutical significance of quinoline derivatives became evident through the development of numerous therapeutic agents. Historical milestones include the synthesis of cinchocaine as the first local anesthetic derived from quinoline, followed by the development of antimalarial agents such as chloroquine, quinine, and primaquine. The antibacterial fluoroquinolone class, exemplified by ciprofloxacin, represented another major advancement in quinoline-based drug development since the 1980s. These successes established quinoline derivatives as privileged scaffolds in medicinal chemistry, providing the foundation for continued research into specialized derivatives like carbonyl chloride-containing quinolines.

Positional Isomerism in Methoxyphenyl-Substituted Quinolines

Positional isomerism in methoxyphenyl-substituted quinolines represents a critical aspect of structure-activity relationships within this chemical class. The position of the methoxy group on the phenyl ring significantly influences the electronic properties, reactivity patterns, and biological activities of these compounds. Research has documented various positional isomers of methoxyphenyl-substituted quinolines, each exhibiting distinct chemical and physical properties based on their substitution patterns.

The 3-methoxyphenyl substitution pattern, as observed in this compound, represents the meta-substituted variant within this series. This positioning places the methoxy group in a meta relationship to the quinoline attachment point, resulting in moderate electronic effects compared to ortho or para substitution patterns. Comparative analysis with related compounds reveals that 4-methoxyphenyl-substituted quinolines, where the methoxy group occupies the para position, exhibit different electronic properties and reactivity profiles.

Systematic studies of positional isomers demonstrate significant variations in molecular properties across the series. The 4-methoxyphenyl isomer, exemplified by compounds such as 2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride, shows enhanced electron-donating effects due to the para positioning of the methoxy group, potentially leading to increased nucleophilicity of the quinoline nitrogen and altered reactivity of the carbonyl chloride functionality. In contrast, 2-methoxyphenyl substitution introduces additional steric considerations due to the proximity of the methoxy group to the quinoline attachment site.

Table 2: Comparative Analysis of Methoxyphenyl Positional Isomers in Quinoline Derivatives

| Isomer Position | Compound Example | CAS Number | Molecular Weight | Electronic Effect |

|---|---|---|---|---|

| 3-Methoxyphenyl | This compound | 1160254-41-0 | 311.76 g/mol | Moderate electron donation |

| 4-Methoxyphenyl | 2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | 1160254-43-2 | 311.77 g/mol | Strong electron donation |

| 2-Methoxyphenyl | 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | 862663-10-3 | 327.77 g/mol | Steric hindrance effects |

Research findings indicate that the choice of methoxyphenyl substitution pattern significantly impacts synthetic accessibility and downstream reactivity. The 3-methoxyphenyl variant offers a balanced combination of electronic activation and synthetic versatility, making it suitable for diverse chemical transformations. Studies comparing biological activities across positional isomers reveal that subtle changes in methoxy group positioning can dramatically alter pharmacological profiles, emphasizing the importance of precise structural control in quinoline derivative synthesis.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-5-3-8-14-15(18(19)21)10-16(20-17(11)14)12-6-4-7-13(9-12)22-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXSOTGDPVOMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195564 | |

| Record name | 2-(3-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-41-0 | |

| Record name | 2-(3-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Doebner Reaction

- Procedure : Aniline derivatives react with aldehydes and pyruvic acid in ethanol, leading to quinoline-4-carboxylic acids with high purity but moderate yields due to by-product formation.

- Application : For 2-(3-methoxyphenyl)-8-methylquinoline, aniline derivatives with methoxy groups can be employed, followed by cyclization.

- Research Data :

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Formation of quinoline-4-carboxylic acid | Aniline + aldehyde + pyruvic acid | Ethanol reflux | Moderate |

Conrad–Limpach Synthesis

- Procedure : Condensation of 4-methoxyaniline with β-ketoesters under heating, followed by cyclization to form quinolines.

- Notes : Suitable for introducing methoxy groups at specific positions.

Functionalization to 8-Methylquinoline

The methylation at the 8-position can be achieved via electrophilic substitution or directed lithiation followed by methylation.

Directed Lithiation

- Method : Lithiation of the quinoline ring using n-butyllithium, followed by methylation with methyl iodide.

- Research Findings :

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Methylation at 8-position | n-BuLi + methyl iodide | -78°C, THF | High |

Introduction of the Carbonyl Chloride Group at the 4-Position

Conversion of the quinoline-4-carboxylic acid derivative to the corresponding acyl chloride is typically performed using thionyl chloride (SOCl₂).

Thionyl Chloride Method

- Procedure : Refluxing quinoline-4-carboxylic acid with excess SOCl₂ converts the acid to the acyl chloride.

- Reaction Conditions :

| Parameter | Details | Reference |

|---|---|---|

| Reflux time | 2–4 hours | |

| Solvent | None (dry SOCl₂) |

Alternative Chlorinating Agents

- Phosphorus oxychloride (POCl₃) can also be used, often providing cleaner reactions.

Specific Preparation of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Based on the literature, a typical route involves:

- Step 1 : Synthesis of the quinoline core with 8-methyl substitution via the Conrad–Limpach or Doebner reaction.

- Step 2 : Introduction of the 3-methoxyphenyl group at the 2-position through Suzuki coupling or nucleophilic aromatic substitution.

- Step 3 : Oxidation or direct chlorination of the carboxylic acid at position 4 using SOCl₂ to yield the acyl chloride.

Research Data Summary

Notes on Optimization and Reproducibility

- Purity of starting materials significantly influences yield.

- Reaction temperature control during lithiation and chlorination is crucial to prevent side reactions.

- Use of inert atmosphere (nitrogen or argon) minimizes oxidation or moisture interference.

- Recycling of reagents like SOCl₂ can be feasible with proper distillation and purification.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Aromatic Substitution:

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitro compounds, and sulfonic acids are used in the presence of catalysts like Lewis acids.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are employed.

Major Products

Scientific Research Applications

2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride, a compound with significant chemical and biological properties, has garnered attention in various research fields. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and analytical chemistry.

Anticancer Activity

One of the most notable applications of this compound is in the development of anticancer agents. Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar quinoline compounds showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Case Study:

A recent investigation into the structure-activity relationship (SAR) of quinoline derivatives revealed that modifications at the carbonyl position could enhance anticancer activity. This study utilized this compound as a lead compound, leading to the synthesis of several analogs that exhibited improved efficacy against breast cancer cells .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, including resistant strains, showing promising results. The mechanism of action is believed to involve interference with bacterial DNA synthesis.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

Another area of research involves the anti-inflammatory properties of this compound. Studies have indicated that quinoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Research Findings:

In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharides (LPS) .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials such as polymers and nanocomposites. Its ability to act as a building block for more complex structures makes it valuable in material science research.

Example Application:

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. These materials are being explored for use in coatings and electronic devices .

Development of Analytical Methods

The compound's distinct spectral properties make it suitable for use as a reagent in analytical chemistry. It can be employed in various assays for detecting metal ions or other analytes due to its ability to form stable complexes.

Analytical Method Example:

A spectrophotometric method utilizing this compound was developed for the determination of trace metals in environmental samples. The method demonstrated high sensitivity and selectivity, making it applicable for environmental monitoring .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride with structurally related quinoline-based acyl chlorides, focusing on substituent effects, molecular properties, and synthetic applications.

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Position Effects: Methoxy vs. Ethoxy/Propoxy: The 3-methoxy group in the target compound provides moderate electron-donating effects compared to bulkier alkoxy groups (e.g., ethoxy in ), which may reduce steric interference during coupling reactions.

Reactivity Trends: Chloro-substituted derivatives (e.g., 7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride) exhibit higher electrophilicity due to inductive effects, favoring reactions with weak nucleophiles like amines . The target compound’s methoxy group enhances resonance stabilization of the acyl chloride intermediate, improving yields in amidation reactions (e.g., 70–85% yields reported for similar structures in ).

Letermovir, a cytomegalovirus inhibitor, contains a 3-methoxyphenylpiperazine moiety, highlighting the therapeutic relevance of methoxy-substituted aromatic systems .

Synthetic Challenges: The target compound’s methyl group at C8 complicates purification compared to unsubstituted analogs (e.g., 2-(3-methoxyphenyl)quinoline-4-carbonyl chloride), requiring specialized chromatography conditions (hexane/EtOAC gradients, as in ).

Research Implications

The structural versatility of quinoline-4-carbonyl chlorides makes them valuable in medicinal chemistry. The target compound’s balanced electronic and steric profile positions it as a candidate for developing antiviral or anticancer agents. Further studies should explore its reactivity with heterocyclic amines (e.g., pyridines) and stability under physiological conditions .

Biological Activity

2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H15ClN2O

- Molecular Weight : 300.76 g/mol

Biological Activity Overview

Research indicates that derivatives of quinoline compounds, including this compound, exhibit a range of biological activities:

-

Antimicrobial Activity :

- Several studies have reported the antimicrobial properties of quinoline derivatives against various bacterial strains. For instance, a study evaluated the antibacterial effects of related quinoline compounds against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones .

-

Anticancer Properties :

- Quinoline derivatives have been investigated for their potential anticancer effects. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound showed IC50 values indicating effective cytotoxicity .

-

Anti-inflammatory Effects :

- The anti-inflammatory potential of quinoline derivatives has also been explored. Research indicated that these compounds can inhibit nitric oxide production in LPS-induced RAW 264.7 macrophage cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as kinases or COX enzymes, leading to reduced cell proliferation and inflammation.

- Cell Cycle Arrest : Studies suggest that quinoline derivatives can induce cell cycle arrest in cancer cells, thereby preventing their division and growth.

Case Studies

- Anticancer Study :

- Antimicrobial Evaluation :

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride, and what are the critical parameters affecting yield?

Methodological Answer: The synthesis typically involves two stages:

- Quinoline Core Formation : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated quinoline precursors (e.g., 8-methylquinoline derivatives) and 3-methoxyphenyl boronic acids. Catalyst choice (e.g., PdCl₂(PPh₃)₂ with PCy₃) and solvent (DMF or THF) significantly impact coupling efficiency .

- Carbonyl Chloride Introduction : Reaction of the carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride. Anhydrous conditions and controlled temperature (0–5°C) are critical to avoid hydrolysis .

Key Parameters : Catalyst loading (1–5 mol%), reaction time (12–24 hours), and stoichiometric control of SOCl₂ (1.2–1.5 equivalents) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

Q. What are the key safety considerations when handling this compound in the lab?

Methodological Answer :

- Hazard Mitigation :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Desiccants (e.g., silica gel) prevent moisture ingress .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when varying catalysts or reaction conditions?

Methodological Answer :

- Catalyst Screening : Compare PdCl₂(PPh₃)₂ (yield: ~65%) vs. Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos), which may improve steric accessibility for aryl coupling .

- Solvent Optimization : Test polar aprotic solvents (DMF vs. DMAc) to stabilize intermediates. DMAc may enhance solubility of quinoline derivatives, reducing side-product formation .

- Kinetic Analysis : Use in-situ FT-IR or GC-MS to monitor reaction progress and identify intermediates (e.g., boronate esters) that stall the reaction .

Q. What strategies optimize the compound’s stability under different storage conditions?

Methodological Answer :

- Degradation Pathways : Hydrolysis to carboxylic acid is the primary instability. Accelerated stability studies (40°C/75% RH) quantify degradation rates .

- Stabilizers : Add molecular sieves (3Å) to storage vials to scavenge moisture. Lyophilization of bulk material reduces hydrolytic activity .

- Alternative Formulations : Prepare stable salts (e.g., tetrabutylammonium) for aqueous solubility in biological assays without compromising reactivity .

Q. How does the electronic nature of substituents influence the reactivity of this compound in subsequent reactions?

Methodological Answer :

- Electron-Withdrawing Effects : The 3-methoxyphenyl group’s electron-donating methoxy (-OCH₃) enhances nucleophilic acyl substitution reactivity at the carbonyl chloride. Compare with electron-withdrawing substituents (e.g., -Cl), which reduce electrophilicity .

- Steric Effects : Methyl groups at the 8-position of the quinoline core may hinder nucleophile access. Computational modeling (DFT) predicts steric maps to guide derivatization .

Q. What in vitro models assess the compound’s pharmacokinetic profile?

Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion over time .

- Membrane Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption. Apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates favorable absorption .

- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction (fu). High binding (>95%) may limit bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.